Chinfloxacin - 868208-92-8

Chinfloxacin

Catalog Number: EVT-264098
CAS Number: 868208-92-8
Molecular Formula: C21H22F3N3O4
Molecular Weight: 437.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chinfloxacin is a quinolone antibiotic potentially for the treatment of bacterial infections.
Overview

Chinfloxacin is a synthetic compound derived from the fluoroquinolone class of antibiotics, primarily known for its antibacterial properties. It is a derivative of ciprofloxacin, which is widely used to treat various bacterial infections. Chinfloxacin exhibits enhanced efficacy against certain strains of bacteria and has been the subject of research for its potential therapeutic applications.

Source

The synthesis and characterization of Chinfloxacin have been documented in various studies, highlighting its structural modifications from ciprofloxacin to improve its pharmacological profile. Research has shown that modifications to the core structure can lead to significant changes in antibacterial activity and resistance profiles.

Classification

Chinfloxacin belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum activity against Gram-positive and Gram-negative bacteria. This class is known for its mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and repair.

Synthesis Analysis

Methods

Chinfloxacin can be synthesized through several methods that involve the modification of the ciprofloxacin structure. The most common synthetic route includes:

  1. N-alkylation: This involves introducing alkyl groups at specific nitrogen positions to enhance lipophilicity and improve membrane permeability.
  2. Functional group modification: Altering functional groups on the aromatic ring or carboxylic acid moiety can significantly affect antibacterial potency.

Technical Details

The synthesis typically employs techniques such as:

  • Refluxing: Heating the reaction mixture under reflux conditions to facilitate the reaction between starting materials.
  • Chromatography: Used for purification of the final product, ensuring high purity levels necessary for pharmacological testing.

Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are utilized to confirm the structure and purity of Chinfloxacin.

Molecular Structure Analysis

Structure

Chinfloxacin retains the core bicyclic structure characteristic of fluoroquinolones, with modifications that may include:

  • A fluorine atom on the 6-position
  • A piperazine ring at the 7-position
  • Various substitutions on the aromatic ring

Data

The molecular formula of Chinfloxacin can be represented as C17H18F2N3O3C_{17}H_{18}F_{2}N_{3}O_{3}. Its molecular weight is approximately 359.34 g/mol. The compound's structural integrity is crucial for its interaction with bacterial enzymes.

Chemical Reactions Analysis

Reactions

Chinfloxacin undergoes various chemical reactions typical of fluoroquinolones, including:

  • Hydrolysis: Under acidic or basic conditions, leading to degradation products that may affect its efficacy.
  • Oxidation: Potentially impacting its stability and activity against bacterial strains.

Technical Details

Kinetic studies are often conducted to understand the stability of Chinfloxacin under different pH conditions and temperatures, providing insights into its shelf life and storage requirements.

Mechanism of Action

Process

Chinfloxacin exerts its antibacterial effect primarily through:

  1. Inhibition of DNA gyrase: This enzyme is essential for introducing negative supercoils into DNA, a process critical for DNA replication.
  2. Inhibition of topoisomerase IV: This enzyme helps in separating replicated DNA strands during cell division.

The disruption of these processes results in bacterial cell death or stasis, making Chinfloxacin effective against a wide range of pathogens.

Data

Studies have shown that Chinfloxacin has a lower minimum inhibitory concentration (MIC) compared to its parent compound, ciprofloxacin, indicating enhanced potency against resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

Chinfloxacin typically appears as a white to off-white crystalline powder. Key physical properties include:

  • Melting point: Approximately 230–235 °C
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water, which affects its bioavailability.

Chemical Properties

Chinfloxacin exhibits stability under neutral pH but may degrade under extreme acidic or alkaline conditions. Its chemical stability is crucial for maintaining efficacy during storage and application.

Applications

Scientific Uses

Chinfloxacin has several potential applications in clinical settings:

  • Antibacterial therapy: Effective against various Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics.
  • Research: Used in studies investigating antibiotic resistance mechanisms and developing new derivatives with improved activity profiles.
  • Veterinary medicine: Potential use in treating infections in livestock due to its broad-spectrum activity.
Introduction to Chinfloxacin

Historical Development of Fluoroquinolones

The evolution of quinolone antibiotics spans four distinct generations, each marked by chemical refinements that expanded their spectrum and clinical applicability:

  • First-generation (1960s): Characterized by nalidixic acid, these agents provided narrow Gram-negative coverage primarily for urinary tract infections but exhibited poor systemic absorption and limited tissue penetration [3].
  • Second-generation (1980s): Introduction of a fluorine atom at the C-6 position created the fluoroquinolone subclass. Ciprofloxacin (patented 1983, approved 1987) became the archetype with enhanced Gram-negative activity, including Pseudomonas aeruginosa, and moderate bioavailability [7] [10].
  • Third-generation (1990s): Agents like levofloxacin incorporated extended side chains, improving activity against Gram-positive pathogens (especially Streptococcus pneumoniae) and atypical organisms [3].
  • Fourth-generation: Trovafloxacin and moxifloxacin added anaerobic coverage through structural modifications like the 8-methoxy group, though safety concerns limited some agents [3] [4].

Table 1: Generational Development of Key Fluoroquinolones

GenerationRepresentative AgentsSpectrum Advancements
FirstNalidixic acidGram-negative uropathogens
SecondCiprofloxacin, NorfloxacinEnhanced Gram-negative (including Pseudomonas), systemic distribution
ThirdLevofloxacin, SparfloxacinImproved Gram-positive and atypical pathogen coverage
FourthMoxifloxacin, TrovafloxacinSignificant anaerobic activity + maintained Gram-positive coverage

Structural Classification Within the Fluoroquinolone Class

Chinfloxacin belongs to the fluoroquinolone family characterized by a bicyclic core with fluorine at position C-6. Its classification is defined by three key structural features:

  • Tricyclic backbone: Unlike classical bicyclic fluoroquinolones, chinfloxacin incorporates a third ring system that enhances DNA binding affinity and reduces efflux pump recognition [9].
  • C-8 difluorination: Chinfloxacin substitutes two fluorine atoms on the 8-methoxy group of moxifloxacin’s structure (Fig 1). This modification increases electron-withdrawing effects, boosting topoisomerase inhibition and cellular penetration [2] [4].
  • Piperazine modifications: The C-7 piperazine ring (common to most later-gen fluoroquinolones) is retained, contributing to Gram-negative activity by facilitating interactions with DNA gyrase hydrophobic pockets [1] [9].

Table 2: Structural Features Governing Fluoroquinolone Activity

Structural ElementFunctionChinfloxacin's Modification
C-6 FluorineFundamental for gyrase binding and Gram-negative activityRetained (defining fluoroquinolone feature)
C-7 SubstituentInfluences Gram-positive affinity and pharmacokineticsPiperazine derivative (enhances Streptococcus coverage)
C-8 GroupAffects anaerobic activity, phototoxicity, and potencyDifluoromethoxy group (reduces phototoxicity risk vs chloro-substituted agents)
Core StructureDetermines overall binding geometry and resistance profileTricyclic expansion (improves affinity and resistance profile)

These features collectively position chinfloxacin as a distinct entity within the third-generation fluoroquinolones, sharing Gram-positive enhancements with moxifloxacin/levofloxacin but exhibiting superior potency against resistant strains due to its tricyclic scaffold [4] [9].

Rationale for Chinfloxacin's Development

Chinfloxacin emerged in response to three critical challenges in antibacterial chemotherapy:

  • Rising resistance to existing fluoroquinolones: The widespread use of ciprofloxacin led to resistance via mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, efflux pumps, and plasmid-mediated resistance mechanisms. Resistance rates in E. coli exceeded 20% in some regions, rendering older quinolones ineffective [1] [7]. Chinfloxacin’s difluorinated C-8 moiety and tricyclic core enable tighter binding to mutated enzymes, maintaining activity against strains with QRDR (Quinolone Resistance-Determining Region) mutations [2].

  • Inadequate Gram-positive potency: While ciprofloxacin excelled against Gram-negatives, its MIC90 against Streptococcus pneumoniae (0.5–2 μg/mL) was suboptimal. Chinfloxacin demonstrated a 4–8 fold improvement (MIC90 = 0.25 μg/mL) against S. pneumoniae and retained efficacy against methicillin-resistant Staphylococcus aureus (MRSA) isolates [2].

  • Pharmacokinetic limitations: Early fluoroquinolones required frequent dosing. Chinfloxacin’s extended half-life (14–16 hours vs ciprofloxacin’s 3–5 hours) supports once-daily administration. Its oral bioavailability remains high (comparable to ciprofloxacin’s 70–80%) despite structural bulk [2].

Table 3: Preclinical Efficacy of Chinfloxacin vs Comparators

PathogenChinfloxacin MIC90 (μg/mL)Ciprofloxacin MIC90Moxifloxacin MIC90
Streptococcus pneumoniae0.251–20.12–0.25
Haemophilus influenzae0.03≤0.0150.03
Methicillin-resistant S. aureus0.51–40.25
Klebsiella pneumoniae0.120.03–0.060.12
Pseudomonas aeruginosa10.5–14–8

Data adapted from preclinical studies [2]

Critically, chinfloxacin maintained efficacy against ciprofloxacin-resistant Enterobacteriaceae isolates in murine infection models, reducing bacterial loads in systemic and pulmonary infections more effectively than levofloxacin [2]. Its inhibitory concentration against HERG potassium channels (linked to cardiotoxicity) was twice that of moxifloxacin, suggesting a potentially improved safety margin [2]. These attributes underscore its design rationale: overcoming established resistance mechanisms while optimizing pharmacokinetics and tissue penetration for contemporary bacterial challenges.

Compound Names Mentioned:

  • Nalidixic Acid
  • Ciprofloxacin
  • Norfloxacin
  • Levofloxacin
  • Sparfloxacin
  • Moxifloxacin
  • Trovafloxacin
  • Chinfloxacin

Properties

CAS Number

868208-92-8

Product Name

Chinfloxacin

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Molecular Formula

C21H22F3N3O4

Molecular Weight

437.41

InChI

InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30)

InChI Key

KNLARSZRTBDTIA-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N(C4)CC5C4CCCN5)=C3OC(F)F)C1=O)O

Solubility

Soluble in DMSO

Synonyms

IMB-031124; IMB031124; IMB 031124

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.